Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501382
InChI: InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3
SMILES:
Molecular Formula: C19H21NO4S
Molecular Weight: 359.4 g/mol

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-

CAS No.:

Cat. No.: VC16501382

Molecular Formula: C19H21NO4S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- -

Specification

Molecular Formula C19H21NO4S
Molecular Weight 359.4 g/mol
IUPAC Name 7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one
Standard InChI InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3
Standard InChI Key YSTRXCPUTQBTQG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O

Introduction

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with a specific stereochemistry indicated by the "(S)-" notation, suggesting it has a chiral center. This compound belongs to the benzo[a]heptalen family, which is known for its diverse biological activities.

Biological Activity

Research suggests that compounds within the benzo[a]heptalen family exhibit significant biological activity, though specific data on this exact compound is limited. Generally, these compounds are studied for their potential therapeutic applications, including anti-inflammatory and anticancer properties.

Similar Compounds and Comparison

Similar compounds within the benzo[a]heptalen family, such as Benzo[a]heptalen-9(5H)-one, 7-amino-6,7-dihydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-, (S)-, share similar structural features but differ in specific functional groups. For example, Trimethylcolchicinic acid (CAS: 3482-37-9) has a different methoxy substitution pattern and lacks the methylthio group.

CompoundMolecular FormulaMolecular WeightStereochemistry
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-C_{19}H_{21}NO_{4}SApproximately 359 g/mol(S)-configuration
Trimethylcolchicinic acidC_{19}H_{21}NO_{5}343.37 g/mol(7S)-configuration

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